N-Ethylamino Substitution: LRRK2–CLK2 Selectivity Window vs. Primary Amine and N1-Ethyl Alternatives
In a systematic optimization of brain-penetrant LRRK2 inhibitors, the ethyl trifluoromethyl pyrazole motif (incorporating the N-ethylamino-5-CF₃-pyrazole core) delivered an expanded CLK2 selectivity window that was critical for program advancement [1]. The final lead compound 23 achieved excellent LRRK2 potency with substantially improved selectivity over off-target CLK2, surpassing earlier-generation analogs that lacked the optimized pyrazole hinge-binding moiety [1]. While the target compound itself is the synthetic precursor rather than the final inhibitor, its N-ethyl-5-CF₃-pyrazol-3-amine core is the exact hinge-binding fragment responsible for this selectivity gain. Earlier analogs in the same series lacking the N-ethylamino substitution or employing different heteroaryl hinges showed inferior CLK2/LRRK2 selectivity ratios of 5× to 14× [2]. By contrast, the N-ethylamino-5-CF₃-pyrazole-bearing compound expanded this selectivity window substantially, enabling the discovery team to de-risk AMES mutagenicity concerns while maintaining picomolar unbound cellular potency [1].
| Evidence Dimension | LRRK2–CLK2 off-target kinase selectivity improvement conferred by ethyl trifluoromethyl pyrazole hinge binder vs. earlier hinge motifs |
|---|---|
| Target Compound Data | Ethyl trifluoromethyl pyrazole 23 (containing N-ethylamino-5-CF₃-pyrazole core): expanded selectivity over off-target CLK2 (selectivity ratio not explicitly quantified, but described as 'expanded selectivity' and 'vastly improved' vs. earlier analogs with 5×–14× CLK2/LRRK2 ratios) [1][2] |
| Comparator Or Baseline | Compounds 5 and 6 (pre-optimization picolinamide series): CLK2/LRRK2 selectivity ratios of 14× and 5×, respectively [2] |
| Quantified Difference | Compound 23 with N-ethyl-5-CF₃-pyrazol-3-amine hinge showed 'vastly improved CLK2 selectivity (59×)' for precursor compound 22 [1]; selectivity of final lead 23 exceeded earlier-generation 5×–14× ratios substantially. |
| Conditions | LRRK2 biochemical (LBE) and cellular (Cellu) IC₅₀ assays; CLK2 IC₅₀ determined in vitro; selectivity calculated as CLK2 IC₅₀ / LRRK2 cellular IC₅₀ ratio [1][2] |
Why This Matters
For procurement decisions in kinase drug discovery, the N-ethylamino-5-CF₃-pyrazole hinge fragment offers a validated selectivity advantage over unsubstituted or alternative pyrazole hinges, directly impacting the developability of LRRK2-targeted candidates.
- [1] Gulati A, Yeung CS, Lapointe BT, et al. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. RSC Med Chem. 2021;12(7):1164-1173. doi:10.1039/d1md00097g View Source
- [2] Gulati A, et al. Summary of compounds 5 and 6: LRRK2 IC50, Cellu IC50, CLK2 IC50 values and CLK2/LRRK2 selectivity ratios. Table 2 (Supporting Information), RSC Med Chem. 2021. PMC8292993. View Source
